molecular formula C15H19N3O2S B15121557 N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-5-(propan-2-yl)-1,3,4-thiadiazol-2-amine

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-5-(propan-2-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B15121557
M. Wt: 305.4 g/mol
InChI Key: VVWHNSSSCJHYJL-UHFFFAOYSA-N
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Description

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-5-(propan-2-yl)-1,3,4-thiadiazol-2-amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-5-(propan-2-yl)-1,3,4-thiadiazol-2-amine typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with a suitable sulfonyl chloride in an aqueous alkaline medium to yield an intermediate sulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of a base such as lithium hydride in N,N-dimethylformamide (DMF) to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-5-(propan-2-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxin ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-5-(propan-2-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. Its dual role as a potential therapeutic agent and a versatile chemical intermediate highlights its significance in both medicinal and industrial chemistry.

Properties

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methyl-5-propan-2-yl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C15H19N3O2S/c1-10(2)14-16-17-15(21-14)18(3)9-11-4-5-12-13(8-11)20-7-6-19-12/h4-5,8,10H,6-7,9H2,1-3H3

InChI Key

VVWHNSSSCJHYJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)N(C)CC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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